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molecular formula C12H12ClN5O B1489658 2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride CAS No. 20755-15-1

2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride

Cat. No. B1489658
M. Wt: 277.71 g/mol
InChI Key: NFEPYUIHMLLXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214992B1

Procedure details

40 ml (0.34 ml) of benzyl bromide were added dropwise to a suspension of 40 g (0.147 mol) of guanosine in 200 ml of dimethyl sulfoxide and the mixture was stirred at room temperature for 4 hours. It was treated with 100 ml of concentrated hydrochloric acid and stirred at room temperature for 30 minutes. It was then poured into 1200 ml of methanol, and the precipitate was filtered off with suction and washed with methanol.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C@@H]1([N:18]2[C:28]3[N:27]=[C:25]([NH2:26])[NH:24][C:22](=[O:23])[C:21]=3[N:20]=[CH:19]2)O[C@H](CO)[C@@H](O)[C@H]1O.[ClH:29].CO>CS(C)=O>[ClH:29].[CH2:1]([N:20]1[C:21]2[C:22](=[O:23])[NH:24][C:25]([NH2:26])=[N:27][C:28]=2[N:18]=[CH:19]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
40 g
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1200 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
Cl.C(C1=CC=CC=C1)N1C=NC=2N=C(NC(C12)=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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